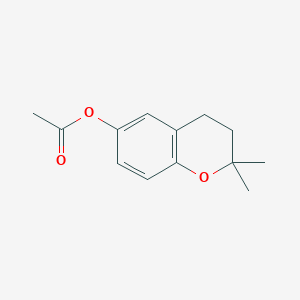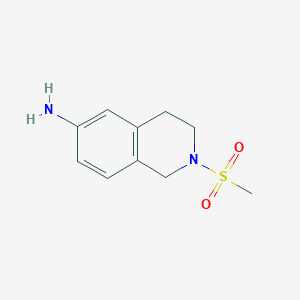
3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)- is a specialized organic compound with a unique structure that includes a cyclobutene ring, a dione functional group, a pentyl chain, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)- typically involves the reaction of cyclobutene-1,2-dione with pentyl and trimethylsilyl reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the dione functional group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex dione derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)- exerts its effects involves interactions with various molecular targets. The cyclobutene ring and dione functional group can participate in various chemical reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. Specific pathways and molecular targets depend on the context of its use in research and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(trimethylsilyl)-3-cyclobutene-1,2-dione: Similar structure but with two trimethylsilyl groups instead of one.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Contains methoxy groups instead of trimethylsilyl and pentyl groups.
Propriétés
Numéro CAS |
181126-38-5 |
|---|---|
Formule moléculaire |
C12H20O2Si |
Poids moléculaire |
224.37 g/mol |
Nom IUPAC |
3-pentyl-4-trimethylsilylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H20O2Si/c1-5-6-7-8-9-10(13)11(14)12(9)15(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
KEMCSXZTNOGHOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=O)C1=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)





